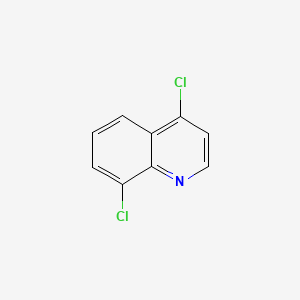
4,8-Dichloroquinoléine
Vue d'ensemble
Description
4,8-Dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₅Cl₂N It is a derivative of quinoline, where two chlorine atoms are substituted at the 4th and 8th positions of the quinoline ring
Applications De Recherche Scientifique
4,8-Dichloroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antimalarial and anticancer agents. Its derivatives have shown promising activity against various biological targets.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes at the molecular level.
Mécanisme D'action
Target of Action
4,8-Dichloroquinoline is a two-ring heterocyclic compound . It is used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . Therefore, the primary targets of 4,8-Dichloroquinoline are likely to be the same as those of these antimalarial drugs, which are the heme molecules in the malaria parasite .
Mode of Action
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .
Biochemical Pathways
In this pathway, the drug interacts with heme molecules to prevent their detoxification, leading to the accumulation of toxic heme within the parasite .
Pharmacokinetics
They are metabolized in the liver and excreted primarily in the urine .
Result of Action
Given its role as an intermediate in the synthesis of antimalarial drugs, it can be inferred that its action would result in the death of the malaria parasite due to the accumulation of toxic heme .
Analyse Biochimique
Biochemical Properties
4,8-Dichloroquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .
Cellular Effects
4,8-Dichloroquinoline has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 4,8-Dichloroquinoline is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 4,8-Dichloroquinoline change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4,8-Dichloroquinoline vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4,8-Dichloroquinoline is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
4,8-Dichloroquinoline is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4,8-Dichloroquinoline and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloroquinoline typically involves the chlorination of quinoline derivatives. One common method is the reaction of quinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 8th positions.
Industrial Production Methods: Industrial production of 4,8-Dichloroquinoline may involve a multi-step process starting from readily available precursors. For example, the chlorination of 4-chloroquinoline can be performed using phosphorus oxychloride to introduce the second chlorine atom at the 8th position. This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4,8-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 4th and 8th positions are reactive towards nucleophiles, allowing for the formation of various derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Oxidized or reduced quinoline derivatives with altered electronic properties.
Comparaison Avec Des Composés Similaires
4,7-Dichloroquinoline: Another dichloro derivative of quinoline, commonly used as an intermediate in the synthesis of antimalarial drugs.
4-Chloroquinoline: A simpler derivative with one chlorine atom, used in various chemical syntheses.
8-Chloroquinoline: Similar to 4,8-Dichloroquinoline but with only one chlorine atom at the 8th position.
Uniqueness: 4,8-Dichloroquinoline is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and the types of derivatives that can be synthesized. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Propriétés
IUPAC Name |
4,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPCOMBBZFETLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176006 | |
| Record name | 4,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21617-12-9 | |
| Record name | 4,8-Dichloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dichloroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021617129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the traditional challenges in synthesizing 4,8-Dichloroquinoline, and how has recent research addressed these?
A: Traditional synthesis methods for 4,8-Dichloroquinoline have faced limitations, particularly regarding reaction times and reagent consumption. A study published in "Synthesis of 4,8-Dichloroquinoline" [] demonstrated a novel approach that significantly improved the efficiency of the synthesis process. By employing a specific sequence of addition, cyclization, and chlorination reactions, the researchers achieved a notable reduction in reaction time from 48 hours to 8 hours. Additionally, this optimized method led to a tenfold decrease in the amount of iodine required, contributing to both cost-effectiveness and environmental friendliness. The overall yield achieved through this improved synthesis was 68%, highlighting its potential for broader application in research and industrial settings.
Q2: Has the use of organic bases been explored in the synthesis of derivatives of 4,8-Dichloroquinoline?
A: Yes, research has explored the use of organic bases as catalysts in the synthesis of 4,8-Dichloroquinoline derivatives. One example is highlighted in the study "Synthesis of 8-Chloro-4-(2’-chloro-4’-fluorophenoxy)quinoline Catalyzed by Organic Base" []. This research demonstrates the successful synthesis of 8-Chloro-4-(2’-chloro-4’-fluorophenoxy)quinoline through the condensation reaction of 4,8-Dichloroquinoline with 2-chloro-4-fluorophenol, facilitated by triethylamine as an organic base catalyst. This method achieved a 75% yield, showcasing a 26% improvement compared to traditional melting condensation processes. This highlights the potential of organic bases in enhancing the efficiency and yield of reactions involving 4,8-Dichloroquinoline as a starting material.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


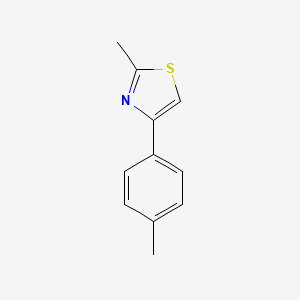

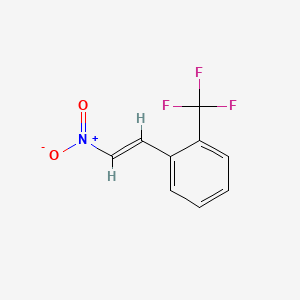
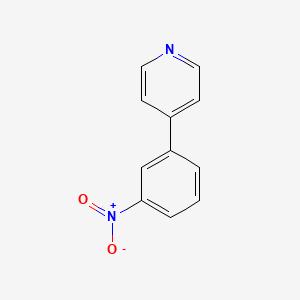

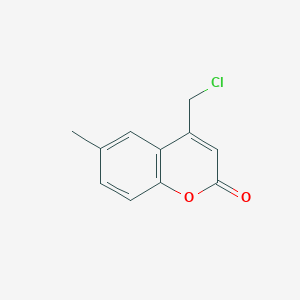
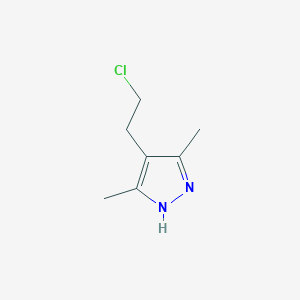
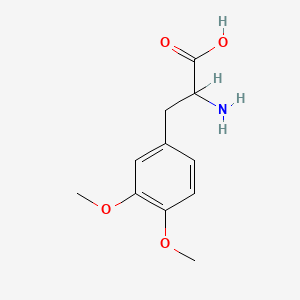
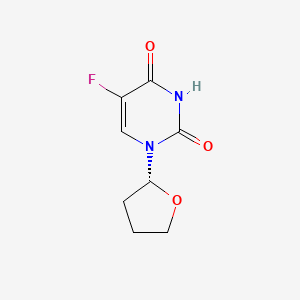
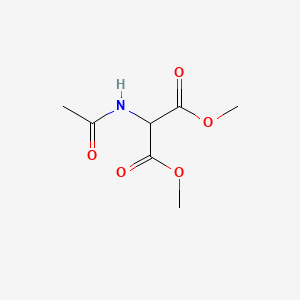
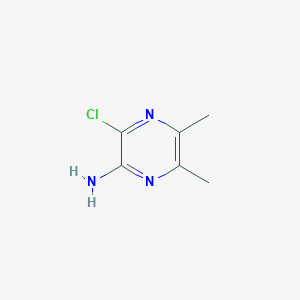
![4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile](/img/structure/B1582310.png)
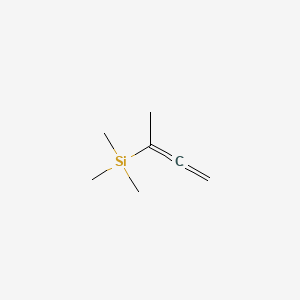
![2-Methylnaphth[2,1-d]oxazole](/img/structure/B1582312.png)
